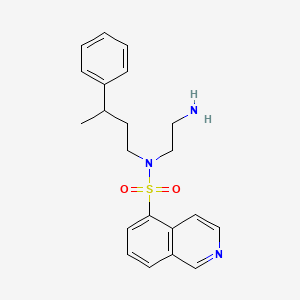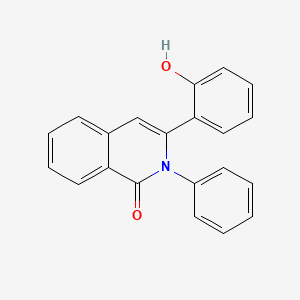
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes both hydroxyphenyl and phenylisoquinolinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with aniline derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as iron(III) chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinolinones, and various substituted phenylisoquinolinones .
Applications De Recherche Scientifique
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of UV-resistant materials and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with cellular components, modulating biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties.
2-(2-Hydroxyphenyl)benzimidazole: Used in fluorescent probes.
3-(2-Hydroxyphenyl)quinolines: Studied for their unique photophysical properties.
Uniqueness
3-(2-Hydroxyphenyl)-2-phenylisoquinolin-1(2H)-one stands out due to its combined structural features of hydroxyphenyl and phenylisoquinolinone, which confer unique chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
143882-38-6 |
|---|---|
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
3-(2-hydroxyphenyl)-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C21H15NO2/c23-20-13-7-6-12-18(20)19-14-15-8-4-5-11-17(15)21(24)22(19)16-9-2-1-3-10-16/h1-14,23H |
Clé InChI |
PIGAFLCMOHQEJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC3=CC=CC=C3C2=O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
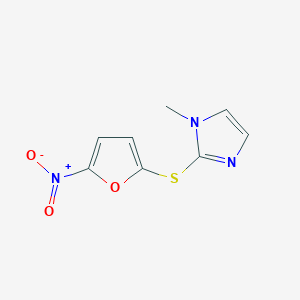
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)
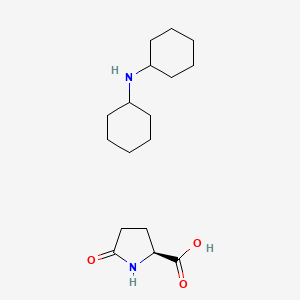


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
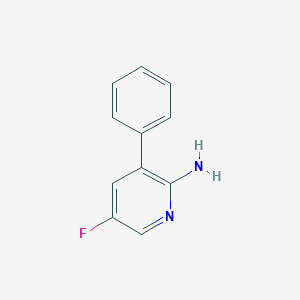
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
